REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])[CH2:5][C:6](=[O:18])[C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[C:9]([O:15][CH3:16])[C:8]=1[F:17])[CH3:2].[CH:20]([O-])([O-])[O:21][CH2:22][CH3:23].C(OC(=O)C)(=O)C>>[CH3:16][O:15][C:9]1[C:8]([F:17])=[C:7]([CH:12]=[C:11]([F:13])[C:10]=1[F:14])[C:6]([C:5](=[CH:20][O:21][CH2:22][CH3:23])[C:4]([O:3][CH2:1][CH3:2])=[O:19])=[O:18]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C1=C(C(=C(C(=C1)F)F)OC)F)=O)=O
|
Name
|
ethyl orthoformate
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 110° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess reagents were removed by distillation under high vacuum (0.1 mmHg)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)C(C(=O)OCC)=COCC)C=C(C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |